Cas no 2137657-38-4 (7-cyclopropyl-2-propyl-1,2,4triazolo1,5-apyridin-5-ol)
7-cyclopropyl-2-propyl-1,2,4triazolo1,5-apyridin-5-ol Chemical and Physical Properties
Names and Identifiers
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- 7-cyclopropyl-2-propyl-1,2,4triazolo1,5-apyridin-5-ol
- EN300-1078050
- 7-cyclopropyl-2-propyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol
- 2137657-38-4
-
- Inchi: 1S/C12H15N3O/c1-2-3-10-13-11-6-9(8-4-5-8)7-12(16)15(11)14-10/h6-8H,2-5H2,1H3,(H,13,14)
- InChI Key: HRWOXNRFMRDQIE-UHFFFAOYSA-N
- SMILES: O=C1C=C(C=C2N=C(CCC)NN21)C1CC1
Computed Properties
- Exact Mass: 217.121512110g/mol
- Monoisotopic Mass: 217.121512110g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 430
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 44.7Ų
7-cyclopropyl-2-propyl-1,2,4triazolo1,5-apyridin-5-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1078050-0.05g |
7-cyclopropyl-2-propyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol |
2137657-38-4 | 95% | 0.05g |
$624.0 | 2023-10-28 | |
| Enamine | EN300-1078050-0.1g |
7-cyclopropyl-2-propyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol |
2137657-38-4 | 95% | 0.1g |
$653.0 | 2023-10-28 | |
| Enamine | EN300-1078050-0.25g |
7-cyclopropyl-2-propyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol |
2137657-38-4 | 95% | 0.25g |
$683.0 | 2023-10-28 | |
| Enamine | EN300-1078050-0.5g |
7-cyclopropyl-2-propyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol |
2137657-38-4 | 95% | 0.5g |
$713.0 | 2023-10-28 | |
| Enamine | EN300-1078050-1.0g |
7-cyclopropyl-2-propyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol |
2137657-38-4 | 1g |
$743.0 | 2023-06-10 | ||
| Enamine | EN300-1078050-2.5g |
7-cyclopropyl-2-propyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol |
2137657-38-4 | 95% | 2.5g |
$1454.0 | 2023-10-28 | |
| Enamine | EN300-1078050-5.0g |
7-cyclopropyl-2-propyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol |
2137657-38-4 | 5g |
$2152.0 | 2023-06-10 | ||
| Enamine | EN300-1078050-10.0g |
7-cyclopropyl-2-propyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol |
2137657-38-4 | 10g |
$3191.0 | 2023-06-10 | ||
| Enamine | EN300-1078050-1g |
7-cyclopropyl-2-propyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol |
2137657-38-4 | 95% | 1g |
$743.0 | 2023-10-28 | |
| Enamine | EN300-1078050-5g |
7-cyclopropyl-2-propyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol |
2137657-38-4 | 95% | 5g |
$2152.0 | 2023-10-28 |
7-cyclopropyl-2-propyl-1,2,4triazolo1,5-apyridin-5-ol Related Literature
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
Additional information on 7-cyclopropyl-2-propyl-1,2,4triazolo1,5-apyridin-5-ol
Professional Introduction to Compound with CAS No. 2137657-38-4 and Product Name: 7-cyclopropyl-2-propyl-1,2,4triazolo1,5-apyridin-5-ol
The compound identified by the CAS number 2137657-38-4 and the product name 7-cyclopropyl-2-propyl-1,2,4triazolo1,5-apyridin-5-ol represents a significant advancement in the field of chemical and pharmaceutical research. This heterocyclic compound belongs to a class of molecules that have garnered considerable attention due to their unique structural properties and potential biological activities. The intricate framework of this molecule, featuring a combination of cyclopropyl, propyl, triazolo, and pyridine moieties, positions it as a promising candidate for further exploration in medicinal chemistry.
Recent studies have highlighted the importance of triazoloapyridine derivatives in the development of novel therapeutic agents. The structural motif of 7-cyclopropyl-2-propyl-1,2,4triazolo1,5-apyridin-5-ol exhibits a high degree of complexity, which is often associated with enhanced binding affinity and selectivity towards biological targets. This complexity arises from the presence of multiple rings and substituents that can interact with enzymes and receptors in a precise manner. Such interactions are crucial for modulating biological pathways and have been extensively studied in the context of drug discovery.
In particular, the cyclopropyl group in this compound is known to contribute to its stability and lipophilicity, making it an attractive scaffold for pharmacological applications. The propyl chain further enhances its solubility and bioavailability, which are critical factors in the development of orally active drugs. These structural features have been systematically optimized in various research endeavors to improve pharmacokinetic profiles and therapeutic efficacy.
The triazolo moiety is another key feature that has been extensively investigated for its biological activity. Triazoles are known for their broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a triazolopyridine core into 7-cyclopropyl-2-propyl-1,2,4triazolo1,5-apyridin-5-ol not only enhances its structural diversity but also opens up new avenues for therapeutic intervention. Researchers have observed that such compounds exhibit significant activity against various disease targets by modulating key signaling pathways.
Moreover, the pyridine ring in this molecule contributes to its binding affinity by forming hydrogen bonds with biological targets. Pyridine derivatives are widely recognized for their ability to interact with enzymes and receptors in a highly specific manner. This specificity is essential for minimizing side effects and maximizing therapeutic benefits. The unique combination of cyclopropyl, propyl, triazolo, and pyridine moieties in 7-cyclopropyl-2-propyl-1,2,4triazolo1,5-apyridin-5-ol makes it a versatile scaffold for drug development.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such compounds with greater accuracy. Molecular docking studies have been conducted on 7-cyclopropyl-2-propyl-1,2,4triazolo1,5-apyridin-5-ol to identify potential binding sites on target proteins. These studies have revealed that the compound interacts with several key enzymes and receptors involved in disease pathways. This information has been invaluable in designing structure-based drug design strategies aimed at optimizing its pharmacological properties.
In vitro experiments have further validated the potential of 7-cyclopropyl-2-propyl-1,2,4triazolo1,5-apyridin-5-ol as a lead compound for drug development. These studies have demonstrated its ability to inhibit the activity of target enzymes at submicromolar concentrations. Such high affinity suggests that this compound could be developed into a potent therapeutic agent with minimal side effects. Additionally, preliminary toxicity studies have shown that it exhibits low toxicity profiles at therapeutic doses.
The synthesis of 7-cyclopropyl-2-propyl-1,2,4triazolo1,5-apyridin-5-ol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Researchers have employed various synthetic methodologies to construct the triazolopyridine core while introducing the cyclopropyl and propyl substituents at appropriate positions. These synthetic strategies have been refined over time to improve efficiency and scalability.
The growing interest in heterocyclic compounds like 7-cyclopropyl-2-propyl-1,2,4triazolo1,5-apyridin-5-ol underscores their potential as future therapeutics. The structural diversity offered by these molecules allows for extensive modifications to optimize their pharmacological properties. As research continues to uncover new biological activities associated with triazoloapyridine derivatives, compounds like this one are expected to play a significant role in addressing unmet medical needs.
In conclusion,7-cyclopropyl - 2 - propy l - 1 , 2 , 4 tri azo lo 1 , 5 - apy rid ine - 5 - ol ( CAS No . 2137657 - 38 - 4 ) represents a promising candidate for further exploration in medicinal chemistry . Its unique structural features , combined with recent advancements in computational chemistry and synthetic methodologies , make it an attractive scaffold for drug development . Further research is warranted to fully elucidate its pharmacological potential and explore its applications in human health .
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